![molecular formula C12H13ClO B2931369 [3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287344-99-2](/img/structure/B2931369.png)
[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol, also known as CPBM, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. CPBM belongs to the class of bicyclic compounds, which are known to possess unique structural and pharmacological properties. In
Wissenschaftliche Forschungsanwendungen
[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been studied for its potential therapeutic applications in various fields. It has been shown to possess anti-inflammatory, analgesic, and antitumor properties. [3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, [3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been studied for its potential use in the treatment of addiction and substance abuse disorders.
Wirkmechanismus
The exact mechanism of action of [3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. [3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has also been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been shown to possess a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. [3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, [3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. [3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has also been shown to have low toxicity and is well-tolerated in animal models. However, [3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has some limitations for lab experiments. It has limited solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the exact mechanism of action of [3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol is not fully understood, which can make it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on [3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol. One area of research is to further explore the potential therapeutic applications of [3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is to investigate the potential use of [3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol in the treatment of addiction and substance abuse disorders. Additionally, further studies are needed to fully understand the mechanism of action of [3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol and to identify potential drug targets for future drug development.
Synthesemethoden
[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol can be synthesized by the reaction of 4-chlorobenzylidene cyclohexanone with cyclobutanone in the presence of sodium methoxide. The resulting product is then reduced with lithium aluminum hydride to yield [3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol. The synthesis method of [3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been optimized to improve the yield and purity of the compound.
Eigenschaften
IUPAC Name |
[3-(4-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO/c13-10-3-1-9(2-4-10)12-5-11(6-12,7-12)8-14/h1-4,14H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLADENKGVQWRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=CC=C(C=C3)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 6-chloro-2-(2-((2-ethylphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2931286.png)

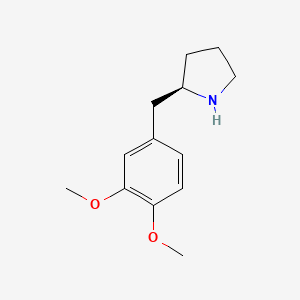
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2931293.png)
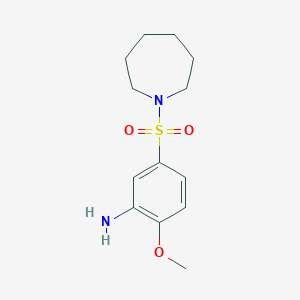
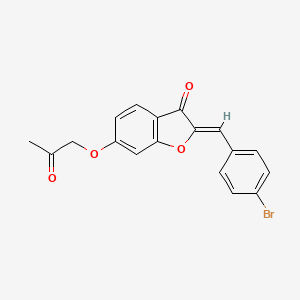
![N-(3-methanesulfonamidophenyl)-1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2931296.png)
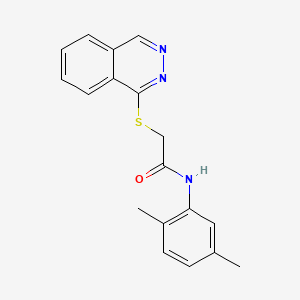
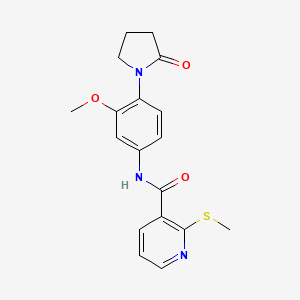
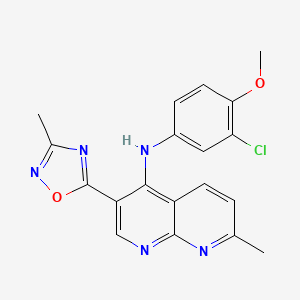
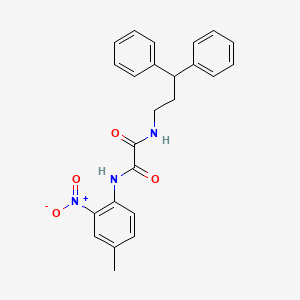


![8-[(dimethylamino)methyl]-3-(2-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2931309.png)